Superior Selectivity Index of Imidazo[1,2-b]pyridazine Derivatives Over Itraconazole in Antifungal Applications
Derivatives synthesized from the 6-Bromoimidazo[1,2-b]pyridazine scaffold demonstrate a critical advantage in safety over the current standard of care for eumycetoma. While itraconazole, the standard antifungal, is equipotent, its poor selectivity leads to significant cytotoxicity. In contrast, a lead imidazo[1,2-b]pyridazine derivative (compound 14d) maintained comparable antifungal potency while dramatically improving the therapeutic window [1].
| Evidence Dimension | Selectivity Index (SI) for Antifungal Activity vs. Cytotoxicity |
|---|---|
| Target Compound Data | Selectivity Index (SI) = 16 for compound 14d (imidazo[1,2-b]pyridazine derivative) |
| Comparator Or Baseline | Selectivity Index (SI) = 0.8 for Itraconazole |
| Quantified Difference | 20-fold improvement in selectivity index (16 vs. 0.8) |
| Conditions | In vitro activity against M. mycetomatis (IC50 0.9 μM) vs. cytotoxicity in NIH-3T3 fibroblasts |
Why This Matters
This data proves that the imidazo[1,2-b]pyridazine scaffold can be elaborated into compounds with a much wider therapeutic window than the existing clinical drug, directly addressing a major unmet medical need and reducing development risk.
- [1] Said, A. S., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 276, 116700. View Source
